Tert-butyl 4-[methoxy(methyl)carbamoyl]-4-methylpiperidine-1-carboxylate
Description
Properties
CAS No. |
189442-91-9 |
|---|---|
Molecular Formula |
C14H26N2O4 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
tert-butyl 4-[methoxy(methyl)carbamoyl]-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)20-12(18)16-9-7-14(4,8-10-16)11(17)15(5)19-6/h7-10H2,1-6H3 |
InChI Key |
YOBVDHHVKLPLBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)N(C)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Tert-butyl 4-[methoxy(methyl)carbamoyl]-4-methylpiperidine-1-carboxylate
General Synthetic Strategy
The preparation generally involves the following key steps:
- Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to form tert-butyl piperidine-1-carboxylate.
- Introduction of the methoxy(methyl)carbamoyl moiety at the 4-position of the piperidine ring.
- Optional further functionalization such as benzoylation or alkylation depending on target derivatives.
Detailed Synthetic Procedures
Carbamoylation and Boc Protection
The starting material, 4-piperidinecarboxylic acid or its derivatives, is typically protected at the nitrogen using tert-butyl dicarbonate (Boc2O) under basic conditions to form tert-butyl piperidine-1-carboxylate. This Boc protection is crucial for selective functionalization at the 4-position without affecting the nitrogen.
Introduction of Methoxy(methyl)carbamoyl Group
The methoxy(methyl)carbamoyl group is introduced by reacting the Boc-protected piperidine derivative with methyl chloroformate or related carbamoylating agents in the presence of methanol or methoxy reagents. This step forms the N-methoxy-N-methylcarbamoyl substituent on the 4-position of the piperidine ring.
Reaction Conditions and Yields
A representative experimental procedure is as follows:
These conditions highlight the use of organometallic reagents (Grignard and organolithium) for further functionalization of the carbamoylated piperidine derivative.
Alternative Approaches and Functionalization
In some synthetic schemes, the methoxy(methyl)carbamoyl group is introduced via intermediates such as 1-Boc-4-(methoxy-methyl-carbamoyl)piperidine, which can then be further elaborated by lithiation and electrophilic substitution reactions.
For example, the addition of aryl groups at the 4-position can be achieved by lithiation of aryl bromides followed by reaction with the carbamoylated piperidine ester. This approach allows for the synthesis of various substituted derivatives with potential biological activity.
Analytical Characterization
The compounds are typically characterized by:
- Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy, confirming the presence of characteristic signals for the Boc group (singlet around 1.4 ppm for 9H), aromatic protons, and piperidine ring protons.
- Mass spectrometry (MS) to confirm molecular weight, with typical ESI positive ion mode showing [M+Na]^+ or [M+H]^+ peaks consistent with the expected molecular ion.
- Chromatographic purity assessed by HPLC or LC-MS.
Summary Table of Key Preparation Data
Research Discoveries and Notes
- The use of tert-butyl protection on the piperidine nitrogen allows selective functionalization at the 4-position without side reactions on the nitrogen atom.
- Organometallic reagents such as phenylmagnesium chloride and n-butyllithium enable the introduction of aryl and other substituents, expanding the chemical diversity of derivatives.
- The reaction conditions require careful temperature control (often 0 °C to room temperature or -78 °C to ambient) to optimize yields and minimize side reactions.
- Purification usually involves extraction and chromatographic techniques, with yields ranging from moderate (35%) to good (67%).
- Analytical data such as ^1H NMR and MS are essential for confirming the structure and purity of the products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[methoxy(methyl)carbamoyl]-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-[methoxy(methyl)carbamoyl]-4-methylpiperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-[methoxy(methyl)carbamoyl]-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions (e.g., Boc group at δ 1.4 ppm) and carbamoyl functionality .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for synthetic intermediates) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H⁺] = 301.3 for the Boc-protected intermediate) .
How can reaction conditions be optimized to minimize by-products?
Q. Advanced Research Focus
- Catalyst Screening : Evaluate alternatives to LiAlH₄ (e.g., NaBH₄ with additives) to reduce over-reduction risks .
- Solvent Optimization : Replace THF with dichloromethane (DCM) in Boc protection steps to enhance reaction efficiency .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and halt at intermediate stages if needed .
What strategies resolve contradictions in spectroscopic data during structural elucidation?
Q. Advanced Research Focus
- Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves ambiguities in stereochemistry or bond connectivity .
- 2D NMR Techniques : COSY and NOESY distinguish between regioisomers (e.g., piperidine ring substitution patterns) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
How can computational modeling predict biological interactions?
Q. Advanced Research Focus
- Molecular Docking : Simulate binding to monoamine oxidase (MAO) isoforms using AutoDock Vina, leveraging the compound’s carbamoyl group for hydrogen bonding .
- MD Simulations : Assess stability in biological membranes (e.g., lipid bilayer penetration via GROMACS) .
- SAR Studies : Modify the tert-butyl or methoxy groups to predict activity against neurodegenerative targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
